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molecular formula C5H6O4 B196221 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one CAS No. 91526-18-0

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Cat. No. B196221
M. Wt: 130.1 g/mol
InChI Key: JEQSUJXHFAXJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233955B2

Procedure details

To a solution of 4-chloromethyl-5methyl-1,3-dioxol-2-one (50 g) in acetonitrile (500 ml), formic acid (45 g) was added at 20-25° C. and the reaction mass cool to 10-15° C. followed by addition of triethylamine (95 g). Reaction mass was heated to 60-65° C. and stirred at the same temperature for about 5-6 hrs. Reaction mass was cooled to 15-20° C., filtered and washed by acetonitrile. Filtrate was taken and acetonitrile was distilled out under vacuum to concentrate the solution. Reaction mass was cooled to 25-30° C. and ethyl acetate and water was added, followed by stirring for about 15-20 minutes at 25-30° C. Aqueous layer extracted with ethyl acetate and combined organic layer were washed with brine solution. Organic layer was separated and evaporated completely under vacuum below 35-40° C. To the oily mass, methanol was added and heated to reflux temperature. A solution of HCl in isopropyl alcohol was added and the resulting solution was refluxed for about 60-75 mins. Reaction mass was cooled to 30-35° C. Distilled out the solvent completely to obtain title compound as oily mass. (Yield: 34.6 g; 79%)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8].C(O)=[O:11].C(N(CC)CC)C.C(OCC)(=O)C>C(#N)C.O>[OH:11][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCC=1OC(OC1C)=O
Name
Quantity
45 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at the same temperature for about 5-6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 60-65° C.
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 15-20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed by acetonitrile
DISTILLATION
Type
DISTILLATION
Details
acetonitrile was distilled out under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate the solution
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25-30° C.
STIRRING
Type
STIRRING
Details
by stirring for about 15-20 minutes at 25-30° C
Duration
17.5 (± 2.5) min
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer extracted with ethyl acetate and combined organic layer
WASH
Type
WASH
Details
were washed with brine solution
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated completely under vacuum below 35-40° C
ADDITION
Type
ADDITION
Details
To the oily mass, methanol was added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
ADDITION
Type
ADDITION
Details
A solution of HCl in isopropyl alcohol was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for about 60-75 mins
Duration
67.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 30-35° C
DISTILLATION
Type
DISTILLATION
Details
Distilled out the solvent completely

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
product
Smiles
OCC=1OC(OC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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